Cas no 128400-02-2 (Heptane, 4-(chloromethyl)-)

4-(Chloromethyl)heptane is a halogenated hydrocarbon with the molecular formula C8H17Cl. This compound features a heptane backbone substituted with a chloromethyl group at the 4-position, making it a versatile intermediate in organic synthesis. Its structure allows for further functionalization, particularly in nucleophilic substitution reactions, where the chloromethyl group serves as a reactive site. The linear heptane chain contributes to its moderate volatility and solubility in nonpolar organic solvents. This compound is commonly used in the preparation of specialty chemicals, including surfactants, agrochemicals, and pharmaceutical intermediates. Its stability and well-defined reactivity profile make it a reliable choice for controlled synthetic applications.
Heptane, 4-(chloromethyl)- structure
Heptane, 4-(chloromethyl)- structure
Product Name:Heptane, 4-(chloromethyl)-
CAS No:128400-02-2
MF:C8H17Cl
MW:148.673581838608
CID:5281450
Update Time:2025-05-19

Heptane, 4-(chloromethyl)- Chemical and Physical Properties

Names and Identifiers

    • 4-(CHLOROMETHYL)-HEPTANE
    • 4-(chloromethyl)heptane
    • Heptane, 4-(chloromethyl)-
    • Inchi: 1S/C8H17Cl/c1-3-5-8(7-9)6-4-2/h8H,3-7H2,1-2H3
    • InChI Key: PJFVQKKKKWEEIF-UHFFFAOYSA-N
    • SMILES: ClCC(CCC)CCC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 5
  • Complexity: 46.5
  • XLogP3: 3.9
  • Topological Polar Surface Area: 0

Heptane, 4-(chloromethyl)- Pricemore >>

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Additional information on Heptane, 4-(chloromethyl)-

Heptane, 4-(chloromethyl)- (CAS No. 128400-02-2): Properties, Applications, and Market Insights

Heptane, 4-(chloromethyl)- (CAS No. 128400-02-2) is a specialized organic compound with significant industrial relevance. This chlorinated derivative of heptane features a chloromethyl group at the fourth carbon position, imparting unique reactivity for synthetic applications. As researchers and manufacturers seek high-purity intermediates for pharmaceutical and material science applications, compounds like 4-(chloromethyl)heptane have gained attention in specialty chemical markets.

The molecular structure of Heptane, 4-(chloromethyl)- combines the hydrophobic heptane chain with a reactive chloromethyl moiety, making it valuable for organic synthesis and cross-coupling reactions. Recent studies highlight its potential as a building block for advanced materials, particularly in polymer modification where controlled functionalization is required. The compound's balanced lipophilicity and reactivity profile align with current trends in green chemistry and atom-efficient synthesis.

In analytical applications, 4-(chloromethyl)heptane serves as a reference standard for chromatographic methods. Laboratories performing GC-MS analysis of hydrocarbon derivatives frequently use this compound for method development and calibration. The growing demand for precise analytical standards in environmental testing and quality control has increased interest in well-characterized compounds like CAS 128400-02-2.

The synthesis of Heptane, 4-(chloromethyl)- typically involves selective chlorination of heptane derivatives under controlled conditions. Modern production methods emphasize selective catalysis to minimize byproducts, responding to industry demands for high-selectivity chemical processes. Manufacturers are developing improved purification techniques to meet the pharmaceutical industry's stringent purity requirements for fine chemical intermediates.

Market analysis indicates steady growth for chloromethylated hydrocarbon compounds in specialty chemical sectors. The versatility of 4-(chloromethyl)heptane as a synthetic intermediate supports its use across multiple industries, from material science to specialty coatings. Current research explores its potential in creating functionalized surfaces and modified polymers with tailored properties.

From a regulatory perspective, proper handling of Heptane, 4-(chloromethyl)- requires standard organic chemical safety protocols. While not classified as hazardous under most jurisdictions, appropriate laboratory safety measures should always be followed when working with chlorinated compounds. The chemical's stability and well-characterized properties make it suitable for various industrial applications without significant handling concerns.

Emerging applications for CAS 128400-02-2 include its use in developing specialty surfactants and phase-transfer catalysts. The compound's molecular architecture allows for selective modification, making it valuable in designing task-specific chemicals. Recent patent literature reveals innovative uses in nanomaterial functionalization and controlled-release systems, reflecting broader trends in advanced material development.

Quality specifications for 4-(chloromethyl)heptane typically emphasize purity (>98%), low moisture content, and minimal isomer contamination. Suppliers catering to pharmaceutical applications often provide additional characterization data including residual solvent analysis and heavy metal screening. The compound's stability under proper storage conditions (typically inert atmosphere at room temperature) ensures consistent performance in various applications.

Future developments surrounding Heptane, 4-(chloromethyl)- may focus on more sustainable production methods and expanded application portfolios. As industries seek eco-friendly chemical solutions, modifications to traditional synthesis routes could reduce energy consumption and waste generation. The compound's potential in renewable material applications aligns with global sustainability initiatives in the chemical sector.

For researchers considering 4-(chloromethyl)heptane for synthetic projects, its reactivity profile offers multiple possibilities for selective functionalization. The chloromethyl group participates efficiently in nucleophilic substitution reactions while the heptane backbone provides solubility advantages in non-polar systems. This combination makes CAS 128400-02-2 particularly useful for designing amphiphilic compounds and modified hydrocarbons with targeted properties.

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